molecular formula C16H21N3O5S B2647874 N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1105246-03-4

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2647874
CAS No.: 1105246-03-4
M. Wt: 367.42
InChI Key: RSTYEUNNKJSSFW-UHFFFAOYSA-N
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Description

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,3-thiazolidine ring with a sulfone (dioxo) group, conferring unique electronic properties and potential for specific target interactions. It is conjugated with a tetrahydrofuran (oxolan) moiety, a common scaffold in medicinal chemistry known to influence pharmacokinetics, through an ethanediamide (oxalamide) linker. The oxalamide group is a privileged structure in drug design, often contributing to desired bioactivity through hydrogen bonding. While specific biological data for this compound is not currently available in the public scientific literature, its structure suggests significant research potential. Thiazolidinone core structures are recognized in scientific literature as key pharmacophores with a broad spectrum of investigated biological activities . Similarly, benzothiazole derivatives, which share some structural features, have been reported to possess antimicrobial properties . Researchers may explore this compound as a novel agent in antimicrobial studies, given the established interest in thiazolidinone derivatives for this purpose . Its potential mechanism of action could be investigated through molecular docking studies, a common approach for similar compounds to hypothesize inhibition of bacterial enzymes like MurB or fungal enzymes like CYP51 . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability and activity for their specific applications.

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h4-7,14H,1-3,8-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTYEUNNKJSSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step reactions. One common approach is the reaction of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethanediamide moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Structural Analogues

Thiazolidinone Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazol-2-yl group instead of thiazolidinone, reducing sulfone-mediated electronic effects. The dichlorophenyl ring enhances hydrophobicity compared to the oxolan-substituted phenyl in the target compound.
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Contains a 2,4-dioxothiazolidin-5-ylidene core, differing from the 1,1-dioxo-thiazolidin-2-yl group in the target. The conjugated enone system may increase reactivity in Michael addition pathways, absent in the target’s saturated thiazolidinone .
Diamide and Sulfonamide Derivatives
  • Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives ():

    • Utilize sulfamoyl and imidazolidin-2-ylidene groups, contrasting with the target’s ethanediamide linker.
    • The ethyl ester in these compounds may confer higher lipophilicity compared to the target’s polar oxolan substituent .
  • N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate (): A sulfonated diamine with dual catalytic functionality, structurally distinct from the target’s neutral diamide. Demonstrates the role of sulfonate groups in acid catalysis, unlike the target’s non-ionic thiazolidinone sulfone .

Key Observations :

  • Carbodiimide reagents (e.g., EDC) are commonly used for amide bond formation in both the target and analogues .
  • The oxolan group in the target may require protection/deprotection strategies during synthesis, unlike simpler alkyl/aryl substituents .

Physicochemical and Functional Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)benzamide
Solubility Moderate (oxolan enhances polarity) Low (hydrophobic dichlorophenyl) Moderate (conjugated system)
Hydrogen Bonding High (ethanediamide, sulfone) Moderate (thiazol N–H) High (dioxothiazolidinone, amide)
Electronic Effects Strong electron-withdrawing (sulfone) Moderate (thiazol) Strong (enone, dioxo)

Functional Implications :

  • The target’s sulfone and oxolan groups may improve bioavailability compared to dichlorophenyl analogues .
  • Ethanediamide’s flexibility could enable better target binding than rigid imidazolidin-2-ylidene derivatives .

Biological Activity

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine moiety and an oxolane ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and antioxidant properties, supported by data from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O3S, with a molecular weight of approximately 366.45 g/mol. The structure includes a thiazolidine ring that enhances its interaction with biological targets.

Antibacterial Activity

Research has indicated that compounds with thiazolidine structures exhibit significant antibacterial properties. For instance, derivatives of thiazolidines have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study involving similar thiazolidine derivatives, compounds demonstrated inhibition percentages against E. coli and S. aureus ranging from 53.84% to 91.66% .

CompoundInhibition Against E. coli (%)Inhibition Against S. aureus (%)
Thiazolidine Derivative A88.4691.66
Thiazolidine Derivative B81.8-

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been widely studied. For example, compounds featuring the thiazolidine scaffold have exhibited promising results against various cancer cell lines, including leukemia and central nervous system tumors. One study reported that certain derivatives achieved inhibition values of up to 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line in preliminary screenings .

CompoundCancer Cell LineInhibition (%)
Compound 4gMOLT-4 (Leukemia)84.19
Compound 4pSF-295 (CNS)72.11

Antioxidant Activity

Thiazolidine derivatives are also recognized for their antioxidant properties. The presence of specific functional groups within these compounds enhances their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical for protecting cells from damage associated with various diseases.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidines may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactivity with Free Radicals : The structure allows for interaction with reactive oxygen species (ROS), mitigating oxidative damage.
  • Targeting Specific Receptors : The compound may bind to specific cellular receptors involved in signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have focused on the biological implications of thiazolidine-containing compounds:

  • Study on Antimicrobial Properties : A series of synthesized thiazolidinones showed potent antibacterial activity against both E. coli and S. aureus, suggesting that modifications in the phenyl ring can enhance efficacy .
  • Anticancer Screening : The National Cancer Institute evaluated various thiazolidinone derivatives for anticancer activity, revealing significant growth inhibition in multiple cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Functional Group Assembly : Coupling the thiazolidin-1,1-dioxide moiety to a phenyl ring via nucleophilic aromatic substitution (e.g., using a sulfonamide intermediate under basic conditions) .
  • Amide Bond Formation : Reacting the oxolan-2-ylmethylamine derivative with an activated oxalyl chloride intermediate in anhydrous dichloromethane, catalyzed by triethylamine .
  • Purification : Use of flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
    • Critical Parameters : Temperature control (<0°C for exothermic steps), inert atmosphere (N₂/Ar), and stoichiometric precision (e.g., 1.2 equivalents of coupling agents like DCC) to minimize side reactions .

Q. How can the purity and structural integrity of the compound be confirmed?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, 254 nm UV detection; ≥95% purity threshold) .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify proton environments (e.g., thiazolidin-dioxide SO₂ peaks at δ 3.8–4.2 ppm, oxolan methylene signals at δ 3.5–3.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺ expected m/z 409.12) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen/sulfur (CHNS) combustion analysis to confirm empirical formula (C₁₉H₂₁N₃O₅S) .

Q. What solubility properties and formulation strategies are relevant for in vitro assays?

  • Solubility Profiling :

SolventSolubility (mg/mL)Technique
DMSO20–25Sonication (30 min)
PBS (pH 7.4)<0.1Shake-flask method
Ethanol5–10UV spectrophotometry
  • Formulation : Use DMSO stock solutions (10 mM) diluted in assay buffers with ≤0.1% DMSO to avoid cytotoxicity. For low aqueous solubility, employ cyclodextrin-based solubilizers (e.g., 2% hydroxypropyl-β-cyclodextrin) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

  • Root-Cause Analysis :

  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), serum content (e.g., 0% vs. 10% FBS), and incubation time (24h vs. 48h) across studies .
  • Compound Stability : Perform LC-MS stability tests in assay media to detect degradation products (e.g., hydrolysis of the ethanediamide bond under acidic conditions) .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from artifactorial interference .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s thiazolidin-dioxide and oxolan motifs?

  • Key Modifications and Outcomes :

Functional GroupModificationBiological Impact (vs. Parent Compound)
Thiazolidin-dioxideReplacement with pyrazolidinone10-fold ↓ affinity for target enzyme
Oxolan methylSubstituent elongation (e.g., oxane → oxepane)Improved metabolic stability (t₁/₂ ↑ from 2h to 6h in microsomes)
  • Rational Design : Computational docking (AutoDock Vina) identifies hydrogen bonds between the thiazolidin-dioxide SO₂ group and Arg-156 residue in the target protein .

Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Computational Workflow :

  • ADMET Prediction : Use SwissADME to estimate permeability (LogP = 2.1), CYP3A4 inhibition risk (high), and BBB penetration (low) .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 72%) due to the oxolan moiety’s potential for glutathione adduct formation .
    • Mitigation : Introduce polar groups (e.g., hydroxylation at the oxolan 4-position) to reduce LogP and hepatotoxicity risk .

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